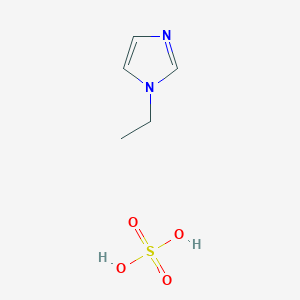
Sulfuric acid--1-ethyl-1H-imidazole (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid–1-ethyl-1H-imidazole (1/1) is a compound formed by the combination of sulfuric acid and 1-ethyl-1H-imidazole in a 1:1 molar ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid–1-ethyl-1H-imidazole typically involves the direct combination of sulfuric acid with 1-ethyl-1H-imidazole. The reaction is carried out under controlled conditions to ensure the proper formation of the compound. The reaction can be represented as follows:
H2SO4+C5H8N2→H2SO4⋅C5H8N2
Industrial Production Methods
Industrial production of sulfuric acid–1-ethyl-1H-imidazole may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would require precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid–1-ethyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under certain conditions.
Reduction: The compound can be reduced, although this is less common.
Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Sulfuric acid–1-ethyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which sulfuric acid–1-ethyl-1H-imidazole exerts its effects depends on its interaction with molecular targets. The imidazole ring can interact with various enzymes and proteins, potentially inhibiting their activity. The sulfuric acid component can also contribute to the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Similar structure but with a methyl group instead of an ethyl group.
1-Propylimidazole: Similar structure but with a propyl group instead of an ethyl group.
Sulfuric acid–1-methyl-1H-imidazole (1/1): Similar compound with a methyl group.
Uniqueness
Sulfuric acid–1-ethyl-1H-imidazole is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to similar compounds with different alkyl groups.
Properties
CAS No. |
468095-88-7 |
|---|---|
Molecular Formula |
C5H10N2O4S |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
1-ethylimidazole;sulfuric acid |
InChI |
InChI=1S/C5H8N2.H2O4S/c1-2-7-4-3-6-5-7;1-5(2,3)4/h3-5H,2H2,1H3;(H2,1,2,3,4) |
InChI Key |
JMVUBVFMLWTPDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















